Dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate
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Overview
Description
DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclohexanedicarboxylate group
Preparation Methods
The synthesis of DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the use of a benzodioxole derivative as a starting material, which undergoes a series of reactions including esterification, cyclization, and oxidation to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates and selectivity
Scientific Research Applications
DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE can be compared with other similar compounds, such as:
Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical properties and biological activities.
Cyclohexanedicarboxylate derivatives: These compounds have similar structural features and are used in similar applications. The uniqueness of DIMETHYL 2-(1,3-BENZODIOXOL-5-YL)-4-OXO-1,1-CYCLOHEXANEDICARBOXYLATE lies in its combined structural elements, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C17H18O7 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C17H18O7/c1-21-15(19)17(16(20)22-2)6-5-11(18)8-12(17)10-3-4-13-14(7-10)24-9-23-13/h3-4,7,12H,5-6,8-9H2,1-2H3 |
InChI Key |
TYKPXWCTSBHOLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1C2=CC3=C(C=C2)OCO3)C(=O)OC |
Origin of Product |
United States |
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